Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
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Description
Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate, or ETATC, is a compound that has been synthesized in recent years and has been studied for its potential use in various scientific applications. This compound is of particular interest due to its unique properties, which include being a powerful antioxidant, having anti-inflammatory properties, and acting as a chelating agent.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate can be used as a reagent for the synthesis of heterocyclic compounds . These compounds are prevalent in selected alkaloids . The synthesis of these derivatives has attracted increasing attention due to their biological activity in the treatment of various disorders .
Biological Activities
Thiazole derivatives, which include Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate, have been found to exhibit diverse biological activities . These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Antimicrobial Drug Development
Thiazoles, including Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate, are found in many potent biologically active compounds, such as sulfathiazole, an antimicrobial drug .
Antiretroviral Drug Development
Thiazoles are also found in Ritonavir, an antiretroviral drug . This suggests that Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate could potentially be used in the development of antiretroviral drugs.
Antifungal Drug Development
Abafungin, an antifungal drug, also contains thiazole . This indicates that Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate could be used in the development of antifungal drugs.
Antineoplastic Drug Development
Thiazoles are found in Tiazofurin, an antineoplastic drug . This suggests that Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate could potentially be used in the development of antineoplastic drugs.
Research Use
Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is used for research purposes . It’s not intended for diagnostic or therapeutic use .
Synthesis of Indole Derivatives
Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate could potentially be used in the synthesis of indole derivatives . These derivatives have shown anti-inflammatory and analgesic activities .
properties
IUPAC Name |
ethyl 4-amino-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S2/c1-3-5-11-7(10)6(15-9(11)14)8(12)13-4-2/h3H,1,4-5,10H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAURYNWNASSIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)S1)CC=C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351343 |
Source
|
Record name | Ethyl 4-amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate | |
CAS RN |
111698-89-6 |
Source
|
Record name | Ethyl 4-amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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